8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
The synthesis of 8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the reaction of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of a catalyst.
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method uses oxidizing agents to couple the reactants and form the imidazo[1,2-a]pyridine scaffold.
Industrial production methods often involve optimizing these reactions to increase yield and reduce costs. This may include the use of continuous flow systems and solvent-free conditions .
Chemical Reactions Analysis
8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogenating agents.
Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antituberculosis agent, it targets bacterial enzymes and disrupts their function, leading to the death of the bacteria . The compound’s structure allows it to bind effectively to these targets, making it a potent inhibitor .
Comparison with Similar Compounds
8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 5-Amino-7-(4-chlorophenyl)-8-nitro-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications.
Properties
Molecular Formula |
C13H8Cl2N2 |
---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
8-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-5-3-9(4-6-10)12-8-17-7-1-2-11(15)13(17)16-12/h1-8H |
InChI Key |
LDWNWIBGCYPQEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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